Structural Uniqueness Confirmed by Isolation and Spectroscopic Elucidation vs. Co-Occurring Lignans
Kadsurindutin H was isolated and structurally distinguished from the known co-occurring lignans schisantherin L, schisantherin P, kadsulignan L, and neokadsuranin in the same Kadsura induta extract [1]. Its unique structure was established via comprehensive 1D- and 2D-NMR spectroscopic analyses and high-resolution mass spectrometry (HR-MS), confirming a distinct substitution pattern and stereochemical arrangement not shared by the comparator lignans [1]. This unambiguous structural assignment ensures that Kadsurindutin H is not interchangeable with any other lignan from the same source.
| Evidence Dimension | Structural elucidation and differentiation |
|---|---|
| Target Compound Data | Unique dibenzocyclooctadiene lignan structure confirmed by 1D- and 2D-NMR and HR-MS |
| Comparator Or Baseline | Schisantherin L, Schisantherin P, Kadsulignan L, Neokadsuranin |
| Quantified Difference | Distinct substitution and stereochemistry; not identical to any comparator |
| Conditions | Spectroscopic analysis of isolated compounds from Kadsura induta stems |
Why This Matters
For analytical method development and quality control, only the defined Kadsurindutin H standard can provide accurate retention time, mass fragmentation, and NMR reference data; use of any structurally similar analog will lead to false identification and irreproducible results.
- [1] Ma, W.H., Ma, X.L., Lu, Y., Chen, D.F. (2009). Lignans and Triterpenoids from the Stems of Kadsura induta. Helvetica Chimica Acta, 92(4), 709-715. View Source
